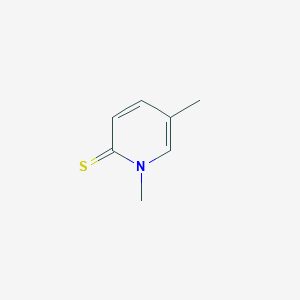
1,5-Dimethyl-2(1H)-pyridinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-2(1H)-pyridinethione (DMPT) is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its various applications in the field of aquaculture and animal feed additives. DMPT has been reported to improve the growth and feed efficiency of aquatic animals and livestock, making it a potential alternative to traditional feed additives.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-2(1H)-pyridinethione is not fully understood, but it is believed to act as a potent attractant and feeding stimulant for aquatic animals. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione may modulate the expression of genes involved in growth and metabolism, leading to improved growth and feed efficiency.
Effets Biochimiques Et Physiologiques
1,5-Dimethyl-2(1H)-pyridinethione has been reported to increase the activity of digestive enzymes in aquatic animals, leading to improved feed utilization and nutrient absorption. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione may enhance the absorption of minerals such as calcium and phosphorus, leading to improved bone growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Dimethyl-2(1H)-pyridinethione has several advantages as a feed additive in lab experiments. It is easy to handle and has a long shelf life. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione is relatively inexpensive compared to other feed additives. However, 1,5-Dimethyl-2(1H)-pyridinethione has some limitations, including its potential toxicity at high levels and its potential to interact with other feed additives.
Orientations Futures
There are several future directions for research on 1,5-Dimethyl-2(1H)-pyridinethione. One potential area of research is the development of new synthesis methods to improve the yield and purity of 1,5-Dimethyl-2(1H)-pyridinethione. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-2(1H)-pyridinethione and its potential interactions with other feed additives. Finally, more research is needed to determine the optimal dosage of 1,5-Dimethyl-2(1H)-pyridinethione for different aquatic animal species and to evaluate its long-term effects on animal health and performance.
Méthodes De Synthèse
1,5-Dimethyl-2(1H)-pyridinethione can be synthesized through several methods, including the reaction of 2-methylpyridine with sulfur and hydrogen sulfide gas. Another method involves the reaction of 2-methylpyridine with sulfur and sodium sulfide in the presence of a catalyst. These methods have been reported to yield high purity 1,5-Dimethyl-2(1H)-pyridinethione.
Applications De Recherche Scientifique
1,5-Dimethyl-2(1H)-pyridinethione has been extensively studied for its potential as a feed additive in aquaculture and livestock. Studies have shown that 1,5-Dimethyl-2(1H)-pyridinethione can improve the growth and feed efficiency of various aquatic animals, including shrimp, fish, and crab. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione has been reported to enhance the immune system and disease resistance of these animals.
Propriétés
Numéro CAS |
19006-68-9 |
|---|---|
Nom du produit |
1,5-Dimethyl-2(1H)-pyridinethione |
Formule moléculaire |
C7H9NS |
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
1,5-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-7(9)8(2)5-6/h3-5H,1-2H3 |
Clé InChI |
HFNYUEBJAXBSOA-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=S)C=C1)C |
SMILES canonique |
CC1=CN(C(=S)C=C1)C |
Synonymes |
1,5-Dimethyl-2(1H)-pyridinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
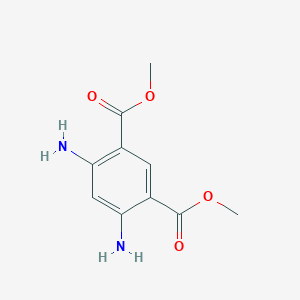
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
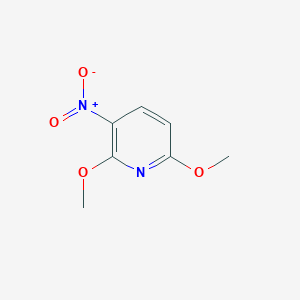
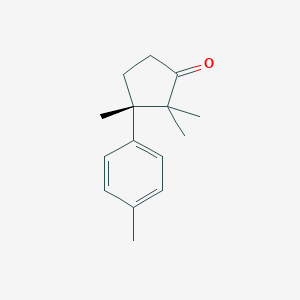

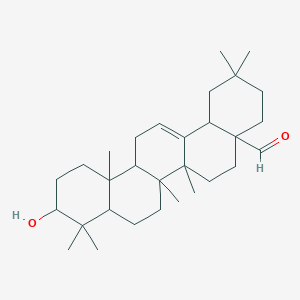

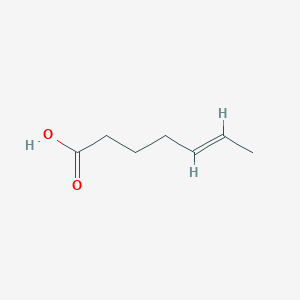
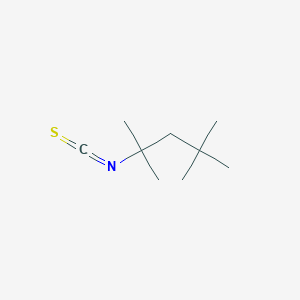
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
